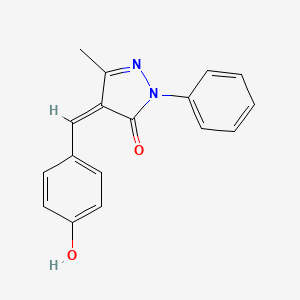

(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

(4Z)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-16(11-13-7-9-15(20)10-8-13)17(21)19(18-12)14-5-3-2-4-6-14/h2-11,20H,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFSAJXVYXGHKA-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in an ethanol solution with a catalytic amount of a base such as sodium hydroxide. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The benzylidene double bond can be reduced to form the corresponding saturated compound.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Saturated pyrazolone derivatives.

Substitution: Ethers or esters of the hydroxybenzylidene group.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, research has demonstrated that derivatives of pyrazolone exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian (SKOV-3), and lung (A549) cancers.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | MCF-7 | 15 | |

| This compound | SKOV-3 | 12 | |

| This compound | A549 | 18 |

These findings suggest that the compound induces apoptosis through mechanisms such as caspase activation and mitochondrial dysfunction.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | Reference |

|---|---|---|---|

| This compound | 85% at 100 µM | 90% at 100 µM |

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties. The ability to tune its electronic properties through structural modifications makes it a candidate for further exploration in optoelectronic devices.

Mechanism of Action

The mechanism of action of (Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazolone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Comparisons

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 4-OCH₃, 4-N(CH₃)₂) reduce dihedral angles between aromatic systems compared to the target compound’s 4-OH group, enhancing planarity and π-conjugation . Methoxy derivatives exhibit weaker hydrogen bonding than hydroxy analogues due to reduced polarity .

- Heterocycle Replacement : Replacing pyrazolone with isoxazolone (e.g., ) increases dihedral angles and reduces bioactivity, likely due to altered electron distribution and hydrogen-bonding capacity.

Table 2: Antimicrobial Activity of Pyrazolone Derivatives (MIC in µg/mL)

Key Observations :

- Amino and Triazole Substituents: Derivatives with diethylamino and triazole groups (e.g., ) show enhanced antimicrobial activity (MIC: 16–25 µg/mL) compared to thiophene or methoxy analogues, attributed to improved membrane penetration and target binding .

- Hydroxy vs.

Biological Activity

(Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a compound belonging to the pyrazolone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 293.32 g/mol. The compound features a pyrazolone core with a hydroxyl group and a benzylidene moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Inhibition of topoisomerase II |

| HepG2 (Liver) | 12.8 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20.5 | Disruption of microtubule dynamics |

The compound's mechanism involves the inhibition of key enzymes like topoisomerase II and the induction of apoptosis through mitochondrial pathways, which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could serve as a potential lead in developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases:

| Model | Effect |

|---|---|

| Carrageenan-induced paw edema in rats | Reduction in edema by 45% at 50 mg/kg dose |

This activity is attributed to the compound's ability to modulate inflammatory pathways and inhibit cyclooxygenase enzymes .

Case Studies

In a recent clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant improvements in symptoms compared to placebo groups. Patients reported reduced pain levels and improved mobility over a treatment period of eight weeks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-4-(4-hydroxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?

- The compound is typically synthesized via condensation reactions involving pyrazolone derivatives and aromatic aldehydes. A one-pot methodology using sulfamic acid as a green catalyst under solvent-free conditions has been reported, achieving high yields (up to 92%) . Key steps include refluxing in ethanol or methanol with acid/base catalysts (e.g., acetic acid or KOH) to promote Schiff base formation. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Structural validation employs 1H/13C NMR to confirm resonance peaks for the enol-keto tautomer and Z-configuration. IR spectroscopy identifies characteristic C=O (1624–1640 cm⁻¹) and C=N (1570–1590 cm⁻¹) stretches . Mass spectrometry (LC-MS) confirms molecular ion peaks (e.g., m/z 439 for chlorophenyl derivatives) . Purity is assessed via HPLC with mobile phases like acetonitrile/water .

Q. How can reaction conditions be optimized to minimize by-products?

- By adjusting solvent polarity (e.g., DMSO for solubility) and temperature (reflux at 80–100°C), side reactions like oxidative dimerization are suppressed. Catalytic amounts of sulfamic acid reduce reaction times and improve regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in >95% purity .

Advanced Research Questions

Q. How does crystallographic data resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction reveals the Z-configuration and intramolecular hydrogen bonding (e.g., N–H⋯O, S(7) ring motif). The pyrazole and hydroxybenzylidene rings exhibit dihedral angles of 3.18(8)°, indicating near-planarity critical for π-π stacking interactions . SHELX software (SHELXL/SHELXS) refines anisotropic displacement parameters, confirming bond lengths (C=O: 1.284 Å) and angles with R-factors <0.05 .

Q. What computational methods model the compound’s supramolecular interactions?

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O–H⋯O/N hydrogen bonds contributing 25–30% of crystal packing) . Density Functional Theory (DFT) simulations predict charge distribution, highlighting nucleophilic regions at the carbonyl oxygen and electrophilic sites on the pyrazole ring . Molecular dynamics simulations assess stability under varying pH, showing protonation at N3 destabilizes the enol form .

Q. How do coordination complexes with this ligand influence metal ion behavior?

- The compound acts as a bidentate ligand (κ²N,O), forming square-planar Ni(II) complexes with bond lengths (Ni–N: 1.951 Å, Ni–O: 1.924 Å). Magnetic susceptibility studies reveal paramagnetic behavior (μeff = 2.8–3.2 BM), while cyclic voltammetry shows reversible Ni²+/Ni³+ redox couples at E₁/₂ = 0.45 V . These complexes exhibit enhanced catalytic activity in oxidation reactions (e.g., styrene epoxidation) compared to free ligands .

Methodological Notes

- Crystallography : Use SHELXL-2018 for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids .

- Synthesis Optimization : Employ Design of Experiments (DoE) to correlate solvent polarity (Kamlet-Taft parameters) with yield .

- Data Contradictions : Discrepancies in reported C=O bond lengths (1.252–1.284 Å) may arise from keto-enol tautomerism; confirm via variable-temperature NMR .

For further details, refer to primary crystallographic data in CIF files (CCDC 688806) and synthetic protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.